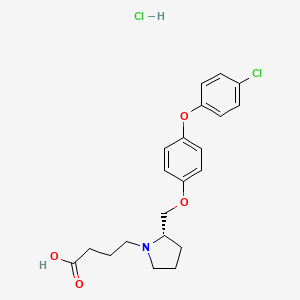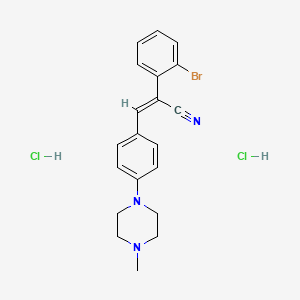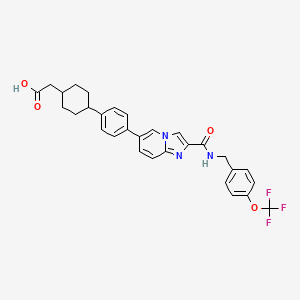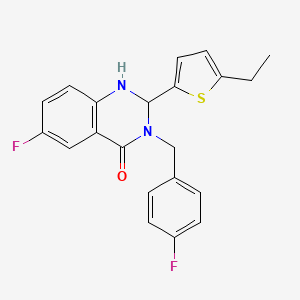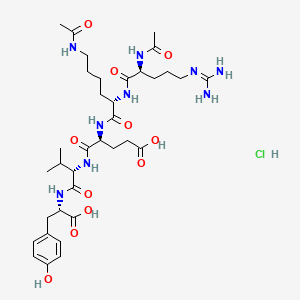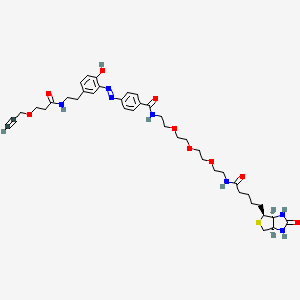
DNP-PEG3-叠氮化物
描述
DNP-PEG3-azide is a PEG-based PROTAC linker . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . DNP is involved in biological applications such as participating in ion transport across membranes .
Synthesis Analysis
DNP-PEG3-azide is used in the synthesis of PROTACs . It is a click chemistry reagent and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis
The molecular formula of DNP-PEG3-azide is C14H20N6O7 . Its molecular weight is 384.34 g/mol .Chemical Reactions Analysis
The azide group in DNP-PEG3-azide can react with alkynes, DBCO and BCN in copper-catalyzed Click Chemistry reactions .Physical And Chemical Properties Analysis
DNP-PEG3-azide is a solid, white to off-white compound . It is soluble in DMSO, DCM, DMF . The chemical formula is C14H20N6O7 and the molecular weight is 384.35 .科学研究应用
Ion Transport Across Membranes
“DNP-PEG3-azide” contains DNP (Dinitrophenol) which is involved in biological applications such as participating in ion transport across membranes . This property can be utilized in the study of cellular processes and the development of drugs that target ion channels.
Click Chemistry Reactions
The azide group in “DNP-PEG3-azide” can react with alkynes, DBCO (dibenzocyclooctyne), and BCN (bicyclononyne) in copper-catalyzed Click Chemistry reactions . This makes it a valuable tool in the field of bioconjugation, where it can be used to attach various biomolecules to one another or to a solid support.
Increasing Water Solubility
The hydrophilic PEG (Polyethylene Glycol) spacer in “DNP-PEG3-azide” increases the water solubility of the compound in aqueous media . This can be particularly useful in drug delivery, where increasing the solubility of a drug can improve its bioavailability.
Synthesis of PROTACs
“DNP-PEG3-azide” is a PEG-based PROTAC (PROteolysis TArgeting Chimeras) linker that can be used in the synthesis of PROTACs . PROTACs are a new class of drugs that work by recruiting the body’s own protein degradation machinery to eliminate disease-causing proteins.
Preparation and Characterization of Azide-Terminated PEGs
“DNP-PEG3-azide” can be used in the preparation and characterization of a specific class of poly(ethylene glycol) (PEG) derivatives, namely azide-terminated PEGs . These PEG derivatives have a wide range of applications, including the PEGylation of proteins, nanoparticles, and nanostructured surfaces.
Study of PEG Melting Behavior
Azide end groups in “DNP-PEG3-azide” affect PEG melting behavior . Understanding this behavior is particularly important for solid-state applications and can provide insights into the properties of PEG-based materials.
作用机制
Target of Action
DNP-PEG3-azide is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that can degrade target proteins by leveraging the ubiquitin-proteasome system within cells . The primary targets of DNP-PEG3-azide are proteins that can be selectively degraded by this system .
Mode of Action
DNP-PEG3-azide contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . These reactions allow DNP-PEG3-azide to bind to its target proteins and lead to their degradation .
Biochemical Pathways
The key biochemical pathway involved in the action of DNP-PEG3-azide is the ubiquitin-proteasome system . This system is responsible for protein degradation in cells. By binding to target proteins, DNP-PEG3-azide can lead to their ubiquitination and subsequent degradation by the proteasome .
Pharmacokinetics
The hydrophilic peg spacer in dnp-peg3-azide increases the water solubility of the compound in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of DNP-PEG3-azide’s action is the selective degradation of target proteins . This can lead to changes in cellular processes that depend on these proteins, potentially providing a mechanism for therapeutic intervention in diseases where these proteins play a role.
Action Environment
The action of DNP-PEG3-azide can be influenced by environmental factors such as the presence of copper ions, which are required for the CuAAc reaction
安全和危害
未来方向
DNP-PEG3-azide is a PEG linker containing DNP and azide moieties. It is involved in biological applications such as participating in ion transport across membranes . The hydrophilic PEG spacer increases the water solubility of the compound in aqueous media . This suggests that DNP-PEG3-azide could have potential applications in drug delivery .
Relevant Papers The commercially available compound EZ-link psoralen-PEG3-biotin has been used in numerous studies to crosslink DNA and double-stranded RNA for genome-wide investigations . A new probe, AP3B, which uses the psoralen derivative, 4′-aminomethyltrioxsalen, to crosslink and biotinylate nucleic acids, is presented . This suggests that DNP-PEG3-azide could potentially be used in similar applications.
属性
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2,4-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O7/c15-18-17-4-6-26-8-10-27-9-7-25-5-3-16-13-2-1-12(19(21)22)11-14(13)20(23)24/h1-2,11,16H,3-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAOTUUAWJBUBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DNP-PEG3-azide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






